molecular formula C9H11ClN2 B1416134 6-Chloro-N1-cyclopropylbenzene-1,2-diamine CAS No. 1092286-38-8

6-Chloro-N1-cyclopropylbenzene-1,2-diamine

Cat. No.: B1416134
CAS No.: 1092286-38-8
M. Wt: 182.65 g/mol
InChI Key: GBKUNNPKDPXREU-UHFFFAOYSA-N
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Description

6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloro group, a cyclopropyl group, and two amine groups attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine typically involves the reaction of 6-chlorobenzene-1,2-diamine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N1-cyclopropylbenzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines. Substitution reactions can result in the formation of various substituted benzene derivatives .

Scientific Research Applications

6-Chloro-N1-cyclopropylbenzene-1,2-diamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N1-cyclopropylbenzene-1,2-diamine is unique due to the presence of both a chloro group and a cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications and chemical transformations .

Properties

IUPAC Name

3-chloro-2-N-cyclopropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUNNPKDPXREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267261
Record name 3-Chloro-N2-cyclopropyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092286-38-8
Record name 3-Chloro-N2-cyclopropyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092286-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N2-cyclopropyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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